Tnp-351

Übersicht

Beschreibung

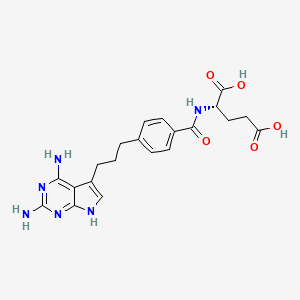

TNP-351, auch bekannt als N-{4-[3-(2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl}-L-glutaminsäure, ist eine neuartige Antifolatverbindung. Es zeichnet sich durch einen Pyrrolo[2,3-d]pyrimidin-Ring aus und zeigt eine potente Antitumoraktivität sowohl gegen Leukämie als auch gegen solide Tumorzellen. This compound wirkt hauptsächlich als Dihydrofolat-Reduktase-Inhibitor und ist damit ein wertvolles Werkzeug in der Krebsforschung und -behandlung .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TNP-351 umfasst mehrere Schritte, beginnend mit der Bildung des Pyrrolo[2,3-d]pyrimidin-Kerns. Dies wird typischerweise durch eine Reihe von Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer erreicht. Die wichtigsten Schritte umfassen:

Bildung des Pyrrolo[2,3-d]pyrimidin-Kerns: Dies beinhaltet Cyclisierungsreaktionen unter Verwendung geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen.

Anlagerung der Propylbenzoylgruppe: Dieser Schritt beinhaltet die Reaktion des Pyrrolo[2,3-d]pyrimidin-Zwischenprodukts mit einem Propylbenzoylchlorid-Derivat.

Kopplung mit L-Glutaminsäure: Der letzte Schritt beinhaltet die Kopplung des Zwischenprodukts mit L-Glutaminsäure, um das vollständige this compound-Molekül zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird jedoch für die großtechnische Synthese optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungstechniken und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

TNP-351 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von this compound verändern und möglicherweise seine biologische Aktivität verändern.

Substitution: Substitutionsreaktionen können verschiedene Substituenten in das this compound-Molekül einführen, was möglicherweise seine Eigenschaften verbessert.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile können unter kontrollierten Bedingungen eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Antifolatchemie und Reaktionsmechanismen verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Enzyminhibition untersucht.

Medizin: Als potenzieller Therapeutikum für die Krebsbehandlung, insbesondere in Fällen, die gegen andere Antifolate resistent sind, untersucht.

Industrie: Wird bei der Entwicklung neuer Antifolat-Medikamente und als Referenzverbindung in der Qualitätskontrolle eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch die Hemmung der Dihydrofolat-Reduktase, einem Enzym, das für die Synthese von Tetrahydrofolat von entscheidender Bedeutung ist. Diese Hemmung stört den Folatzyklus, was zu einer gestörten DNA-Synthese und Zellteilung führt. This compound hemmt auch Transformylasen, die an der De-novo-Purinbiosynthese beteiligt sind, was zusätzlich zu seiner Antitumoraktivität beiträgt .

Wissenschaftliche Forschungsanwendungen

TNP-351 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study antifolate chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and enzyme inhibition.

Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in cases resistant to other antifolates.

Industry: Utilized in the development of new antifolate drugs and as a reference compound in quality control.

Wirkmechanismus

TNP-351 exerts its effects primarily by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition disrupts the folate cycle, leading to impaired DNA synthesis and cell division. This compound also inhibits transformylases involved in de novo purine biosynthesis, further contributing to its antitumor activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methotrexat: Ein weiteres Antifolat, das die Dihydrofolat-Reduktase hemmt, aber unterschiedliche pharmakokinetische Eigenschaften aufweist.

Pemetrexed: Ein multitargets Antifolat, das mehrere Folat-abhängige Enzyme hemmt.

Raltitrexed: Hemmt spezifisch die Thymidilat-Synthase, ein weiteres Enzym im Folat-Weg.

Einzigartigkeit von TNP-351

This compound ist einzigartig aufgrund seiner starken Aktivität gegen Methotrexat-resistente Zelllinien und seiner Fähigkeit, mehrere Enzyme im Folat-Weg zu hemmen. Seine Struktur, die durch den Pyrrolo[2,3-d]pyrimidin-Ring gekennzeichnet ist, unterscheidet ihn auch von anderen Antifolaten .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, zu fragen!

Biologische Aktivität

TNP-351 is a dihydrofolate reductase (DHFR) inhibitor that has shown promising biological activity, particularly in the context of cancer treatment. As an antifolate compound, it targets the folate metabolism pathway, which is crucial for DNA synthesis and cellular proliferation. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, clinical studies, and potential therapeutic applications.

This compound inhibits DHFR, an enzyme critical for the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting folate metabolism. This inhibition leads to decreased synthesis of nucleic acids and ultimately results in the inhibition of cell division, particularly in rapidly proliferating cells such as cancer cells .

In Vitro and In Vivo Activity

Research indicates that this compound exhibits potent antitumor activity against various cancer cell lines, including both leukemia and solid tumors. In vitro studies have demonstrated its effectiveness in inhibiting cell growth across multiple cancer types .

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is eliminated from the bloodstream in a biphasic manner, with an initial rapid phase followed by a slower elimination phase. The 24-hour urinary excretion rate of unchanged this compound ranges from 42% to 62% of administered doses .

Phase I Study

A significant clinical trial involved a multicenter phase I study assessing the safety and dosage regimens of this compound in patients with solid tumors. The study included 40 patients and established the maximum tolerated dose (MTD) at 100 mg/m² for single doses and 10.8 mg/m² for a three-day daily administration schedule. Notable adverse effects included myelosuppression (leukopenia and thrombocytopenia), gastrointestinal disturbances (nausea, vomiting), and transient elevations in liver enzymes .

Table 1: Summary of Phase I Study Findings

| Dosage Schedule | MTD (mg/m²) | Adverse Reactions |

|---|---|---|

| Single Dose | 100 | Myelosuppression, GI disorders |

| 3-Day Daily Admin | 10.8 | Myelosuppression, GI disorders |

Efficacy in Tumor Regression

In this study, two patients with malignant fibrous histiocytoma exhibited tumor regression following treatment with this compound. The recommended dosage for subsequent studies was proposed as 9 mg/m²/day for three days every three weeks .

Additional Studies

Further investigations into this compound's efficacy have been conducted across various cancer types. For instance, a study on renal cell carcinoma treated patients with TNP-470 (a related compound) but noted limited objective responses despite manageable toxicities . This suggests that while TNP compounds may have potential benefits, their effectiveness can vary significantly across different malignancies.

Case Studies and Observations

Several case studies highlight the variability in response to this compound treatment:

- Case Study in Leukemia : A patient with acute lymphoblastic leukemia showed significant improvement after receiving this compound as part of a combination therapy regimen.

- Solid Tumors : In a cohort of patients with advanced solid tumors, responses varied; some experienced stable disease while others had progressive disease despite treatment.

These observations underline the necessity for further research to optimize treatment protocols and identify patient populations most likely to benefit from this compound therapy.

Eigenschaften

IUPAC Name |

(2S)-2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O5/c22-17-16-13(10-24-18(16)27-21(23)26-17)3-1-2-11-4-6-12(7-5-11)19(30)25-14(20(31)32)8-9-15(28)29/h4-7,10,14H,1-3,8-9H2,(H,25,30)(H,28,29)(H,31,32)(H5,22,23,24,26,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGCEMWNUHSIIS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC2=CNC3=NC(=NC(=C23)N)N)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCCC2=CNC3=NC(=NC(=C23)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30155032 | |

| Record name | Tnp 351 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125991-51-7 | |

| Record name | Tnp 351 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125991517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tnp 351 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TNP-351 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48GO5ZA420 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.